4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549038-00-6
VCID: VC11801930
InChI: InChI=1S/C18H27N5O/c1-13-10-15(24-21-13)12-22-6-8-23(9-7-22)17-11-16(18(3,4)5)19-14(2)20-17/h10-11H,6-9,12H2,1-5H3
SMILES: CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Molecular Formula: C18H27N5O
Molecular Weight: 329.4 g/mol

4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine

CAS No.: 2549038-00-6

Cat. No.: VC11801930

Molecular Formula: C18H27N5O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine - 2549038-00-6

Specification

CAS No. 2549038-00-6
Molecular Formula C18H27N5O
Molecular Weight 329.4 g/mol
IUPAC Name 5-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C18H27N5O/c1-13-10-15(24-21-13)12-22-6-8-23(9-7-22)17-11-16(18(3,4)5)19-14(2)20-17/h10-11H,6-9,12H2,1-5H3
Standard InChI Key YXPAEQAIAUCKCN-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Canonical SMILES CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C

Introduction

4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. This specific compound features a tert-butyl group, a methyl group, and a piperazine moiety, which contribute to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis techniques. These methods often include reactions such as nucleophilic substitution, condensation reactions, and the use of catalysts to enhance reaction efficiency. Techniques like refluxing in solvents such as dimethylformamide (DMF) are commonly employed to optimize yield and purity.

Synthesis Steps

  • Preparation of Starting Materials: This involves synthesizing or obtaining the necessary building blocks, such as the pyrimidine core, tert-butyl group, methyl group, and the piperazine-oxazole moiety.

  • Coupling Reactions: The piperazine ring is connected to the pyrimidine core, often through a nucleophilic substitution reaction.

  • Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Biological Activities and Potential Applications

Compounds similar to 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine exhibit a range of biological activities, including interactions with enzymes and receptors, which can influence pathways related to cell signaling and metabolic regulation. These activities suggest potential therapeutic applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Biological Activity Table

Biological ActivityPotential Application
Enzyme InhibitionTherapeutic drug development
Receptor InteractionCell signaling regulation
Metabolic RegulationTreatment of metabolic disorders

Research Findings and Future Directions

Research on pyrimidine derivatives like 4-tert-butyl-2-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is ongoing, with a focus on understanding their mechanisms of action and optimizing their structures for improved biological activity. Future studies should aim to elucidate the specific biological targets of this compound and explore its potential in drug development.

Future Research Directions

  • Mechanism of Action Studies: Investigate how the compound interacts with biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity.

  • Preclinical Trials: Evaluate the compound's efficacy and safety in animal models.

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